molecular formula C12H22N2O3 B13010759 Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13010759
M. Wt: 242.31 g/mol
InChI Key: KNQXNBJHNWLFJV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate: is a bicyclic organic compound that features a diazabicyclo[2.2.2]octane (DABCO) core. This compound is notable for its unique structure, which includes a tert-butyl ester and a hydroxymethyl group. It is used in various chemical reactions and has applications in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of DABCO with tert-butyl chloroformate and formaldehyde. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: Substituted esters and other functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a catalyst in various organic reactions, including the Morita–Baylis–Hillman reaction and the Knoevenagel condensation. Its unique structure allows it to act as a nucleophilic catalyst, enhancing the rate and selectivity of these reactions.

Biology: In biological research, the compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the production of polymers and other advanced materials. Its catalytic properties make it valuable in the synthesis of high-performance materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its ability to act as a nucleophilic catalyst. The compound’s diazabicyclo[2.2.2]octane core provides a highly nucleophilic environment, allowing it to facilitate various organic reactions. The tert-butyl ester and hydroxymethyl groups further enhance its reactivity and selectivity. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound of tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate, DABCO is widely used as a nucleophilic catalyst in organic synthesis.

    Quinuclidine: A bicyclic amine similar in structure to DABCO, quinuclidine is used in various chemical reactions and as a building block for pharmaceuticals.

    Tropane: Another bicyclic amine, tropane is the core structure of many alkaloids, including cocaine and atropine.

Uniqueness: this compound is unique due to the presence of the tert-butyl ester and hydroxymethyl groups, which enhance its reactivity and selectivity in various chemical reactions. These functional groups also provide additional sites for further chemical modification, making the compound highly versatile in organic synthesis and catalysis.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(13-6-8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3

InChI Key

KNQXNBJHNWLFJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CO)NC2

Origin of Product

United States

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